
1-Carbamoylpyrrolidine-2-carboxylic acid
Overview
Description
1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, is a compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . The pyrrolidine ring in this compound adopts a half-chair conformation .
Molecular Structure Analysis
The InChI code for 1-Carbamoylpyrrolidine-2-carboxylic acid is 1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 . The pyrrolidine ring in this compound adopts a half-chair conformation .Physical And Chemical Properties Analysis
1-Carbamoylpyrrolidine-2-carboxylic acid is a powder with a melting point of 203-205°C . It is stored at room temperature .Scientific Research Applications
Medicine
1-Carbamoylpyrrolidine-2-carboxylic acid: is utilized in medicinal research due to its structural similarity to proline, an amino acid involved in protein synthesis. It serves as a building block in the synthesis of more complex compounds that have potential therapeutic applications, such as enzyme inhibitors or receptor modulators .
Agriculture
In agriculture, this compound is explored for its role in plant physiology and protection. It may be used to synthesize analogs of natural plant hormones or defense molecules, contributing to the development of new agrochemicals that enhance crop resistance to pests and diseases .
Material Science
Material scientists: investigate the use of 1-Carbamoylpyrrolidine-2-carboxylic acid in the creation of novel polymers with unique properties. Its incorporation into polymeric chains could lead to materials with improved strength, flexibility, or biodegradability .
Environmental Science
Environmental scientists are interested in the compound’s potential for bioremediation. Derivatives of 1-Carbamoylpyrrolidine-2-carboxylic acid could be used to bind or neutralize pollutants, aiding in the cleanup of contaminated sites .
Biochemistry
In biochemistry, the compound is a subject of study for its role in metabolic pathways. It could be used as a probe to understand enzyme mechanisms or as a precursor in the biosynthesis of metabolically important molecules .
Pharmacology
Pharmacological research utilizes 1-Carbamoylpyrrolidine-2-carboxylic acid for drug design and discovery. It may serve as a lead compound in the development of new drugs that target neurological disorders or metabolic diseases .
Chemical Engineering
Chemical engineers may explore the use of 1-Carbamoylpyrrolidine-2-carboxylic acid in process optimization. Its properties can influence reaction kinetics and may be critical in designing efficient industrial-scale synthesis of pharmaceuticals or agrochemicals .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a standard or reagent in chromatography and spectrometry to quantify or identify other substances in complex mixtures, ensuring accuracy and precision in measurements .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.
Mode of Action
It’s known that the pyrrolidine ring in the compound adopts a half-chair conformation, and the carboxyl group and the mean plane of the ureide group form an angle . This structural configuration might influence its interaction with its targets.
properties
IUPAC Name |
1-carbamoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?
A1: 1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




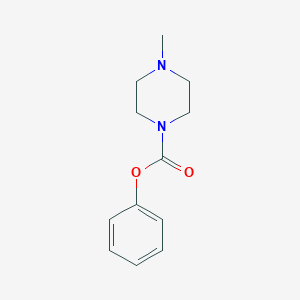

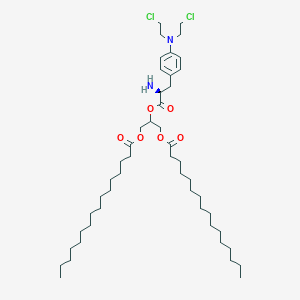
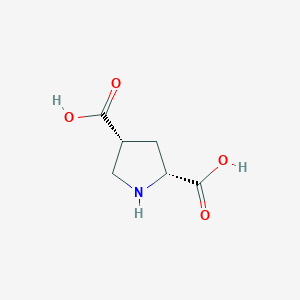
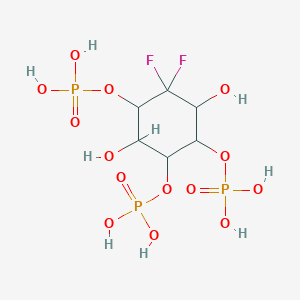
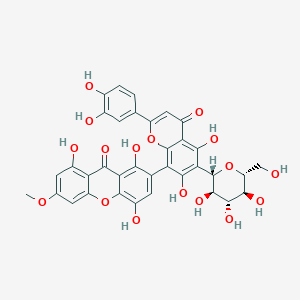


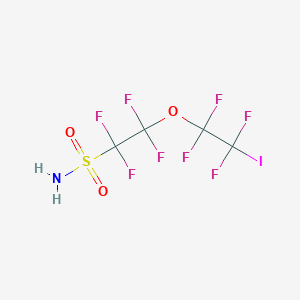
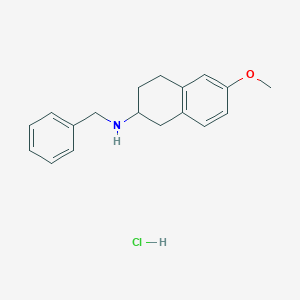

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
